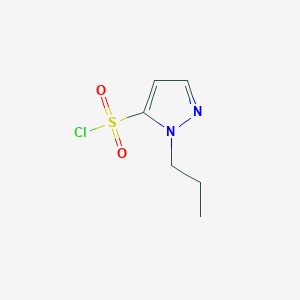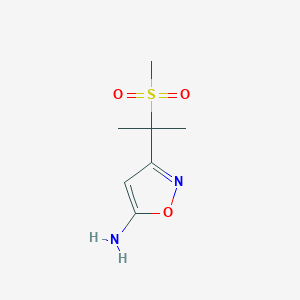
4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile
Descripción general
Descripción
“4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1343157-40-3 . It has a molecular weight of 279.14 . The IUPAC name for this compound is 4-(3-bromo-2-oxo-1-piperidinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11BrN2O/c13-11-2-1-7-15 (12 (11)16)10-5-3-9 (8-14)4-6-10/h3-6,11H,1-2,7H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Synthetic Strategies for Fluorinated Piperidines : Research on synthetic strategies towards 4-substituted 3,3-difluoropiperidines, which could share synthetic parallels with the target compound, demonstrates the importance of such methodologies in medicinal chemistry. These compounds are synthesized via a multistep process including 1,4-addition, borane reduction, lactamization, and further reductions, highlighting the compound's potential as a building block in drug development (Surmont et al., 2010).
Biological Applications and Insights
- Antitumor Activity : A study involving the synthesis of a complex with potential anticancer activity against U937 human monocytic cells. The compound, through its structural elucidation and biological evaluation, demonstrates significant antitumor properties, suggesting that similar structures could exhibit notable biological activities (Bera et al., 2021).
Environmental and Catalytic Applications
- Microbial Degradation of Benzonitrile Herbicides : Research into the microbial degradation of benzonitrile herbicides highlights the environmental significance of such compounds. The study focuses on the degradation pathways, persistent metabolites, and the diversity of degrader organisms, indicating potential environmental applications or considerations for benzonitrile derivatives (Holtze et al., 2008).
Electrochemical and Material Science Insights
- Electrochemical Oxidation Studies : The electrochemical behavior of dibromoaniline derivatives provides insights into the redox properties and potential applications of brominated compounds in electronic materials or sensors. Such studies help understand the electron transfer processes essential for designing electroactive materials (Arias & Brillas, 1985).
Corrosion Inhibition
- Corrosion Inhibition by Benzonitriles : Studies on the corrosion inhibition properties of benzonitrile derivatives for mild steel in acidic mediums provide valuable insights into their potential industrial applications. These findings highlight the importance of molecular structure in designing effective corrosion inhibitors (Chaouiki et al., 2018).
Propiedades
IUPAC Name |
4-(3-bromo-2-oxopiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-2-1-7-15(12(11)16)10-5-3-9(8-14)4-6-10/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNIXFGUJHMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)


